molecular formula C12H21IN2O B2626859 5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole CAS No. 1855945-99-1

5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole

Cat. No.: B2626859
CAS No.: 1855945-99-1
M. Wt: 336.217
InChI Key: CNVAALUNIOSLRW-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butoxymethyl group, a butyl group, and an iodine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butyl bromide in the presence of a base such as potassium carbonate.

    Iodination: The final step is the introduction of the iodine atom at the 4-position of the pyrazole ring. This can be accomplished using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction reactions: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Major Products Formed

    Substitution reactions: The major products are substituted pyrazoles with different functional groups replacing the iodine atom.

    Oxidation reactions: The major products include butyl alcohol, butyraldehyde, and butyric acid.

    Reduction reactions: The major product is dihydropyrazole.

Scientific Research Applications

5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(butoxymethyl)-1-butyl-4-chloro-1H-pyrazole
  • 5-(butoxymethyl)-1-butyl-4-bromo-1H-pyrazole
  • 5-(butoxymethyl)-1-butyl-4-fluoro-1H-pyrazole

Uniqueness

5-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

5-(butoxymethyl)-1-butyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-3-5-7-15-12(11(13)9-14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVAALUNIOSLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)COCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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